4-(thiolan-2-yl)butan-1-amine hydrochloride
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Overview
Description
4-(thiolan-2-yl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C8H18ClNS. It is a versatile material used in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes a thiolane ring and a butan-1-amine group, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thiolan-2-yl)butan-1-amine hydrochloride typically involves the reaction of thiolane with butan-1-amine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. The hydrochloride salt form is obtained by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the synthesis process and ensure consistency in the product.
Chemical Reactions Analysis
Types of Reactions
4-(thiolan-2-yl)butan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated amine products.
Scientific Research Applications
4-(thiolan-2-yl)butan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(thiolan-2-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. The thiolane ring and amine group can interact with enzymes and receptors, modulating their activity. The compound may also participate in biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Butylamine: A simple aliphatic amine with similar reactivity but lacks the thiolane ring.
Thiazole derivatives: Compounds containing a thiazole ring, which share some chemical properties with thiolane-containing compounds
Uniqueness
4-(thiolan-2-yl)butan-1-amine hydrochloride is unique due to the presence of both a thiolane ring and a butan-1-amine group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
2763777-08-6 |
---|---|
Molecular Formula |
C8H18ClNS |
Molecular Weight |
195.8 |
Purity |
95 |
Origin of Product |
United States |
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